

# BioE-1115: A Potent Tool for Kinase Research in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BioE-1115 |           |
| Cat. No.:            | B2789422  | Get Quote |

**Application Note** 

Introduction

**BioE-1115** is a highly selective and potent small molecule inhibitor of Per-Arnt-Sim (PAS) kinase (PASK), a key regulator of metabolic pathways. With a half-maximal inhibitory concentration (IC50) of approximately 4 nM for PASK, **BioE-1115** offers researchers a powerful tool to investigate the physiological roles of PASK and its downstream signaling cascades.[1][2] [3][4][5] While it also exhibits inhibitory activity against casein kinase  $2\alpha$  (CK2 $\alpha$ ), its potency is significantly lower, with an IC50 of around 10  $\mu$ M, making it approximately 2,500-fold more selective for PASK. This application note provides an overview of **BioE-1115**, its mechanism of action, and its applications in kinase research, particularly in the context of metabolic diseases like nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).

# Mechanism of Action: Targeting the PASK/SREBP-1c Axis

**BioE-1115** exerts its effects primarily through the inhibition of PASK, a serine/threonine kinase that plays a crucial role in the regulation of lipogenesis. PASK is required for the proteolytic maturation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of genes involved in fatty acid and triglyceride synthesis.

The signaling pathway can be summarized as follows:





Click to download full resolution via product page

Figure 1: PASK/SREBP-1c Signaling Pathway.



In response to feeding and insulin signaling, the expression of PASK is stimulated. PASK is then required for the proteolytic maturation of the endoplasmic reticulum-bound precursor of SREBP-1c. This maturation process involves the translocation of SREBP-1c to the Golgi apparatus, where it is cleaved to release its active, nuclear form. The mature SREBP-1c then translocates to the nucleus and activates the transcription of a suite of genes involved in lipogenesis, such as fatty acid synthase (FASN) and acetyl-CoA carboxylase 1 (ACC1). **BioE-1115**, by inhibiting PASK, blocks this entire cascade, leading to a reduction in lipogenic gene expression and subsequent lipid synthesis.

### **Data Presentation**

The following tables summarize the key quantitative data reported for **BioE-1115**.

Table 1: In Vitro Inhibitory Activity of BioE-1115

| Target Kinase | IC50   | Fold Selectivity (PASK vs. CK2α) |
|---------------|--------|----------------------------------|
| PASK          | ~4 nM  | ~2,500                           |
| CK2α          | ~10 μM |                                  |

Table 2: Cellular Activity of BioE-1115

| Cell Line                 | Assay                        | Concentration | Effect                                             |
|---------------------------|------------------------------|---------------|----------------------------------------------------|
| HEK293 (PASK-transfected) | PASK<br>Autophosphorylation  | ~1 µM (IC50)  | Inhibition of PASK-<br>T307<br>autophosphorylation |
| HepG2                     | SREBP-Luciferase<br>Reporter | >10 μM        | Significant reduction in SREBP activity            |
| HepG2                     | SREBP-1c Maturation          | 30 μΜ         | 40% inhibition                                     |
| HepG2                     | SREBP-1c Maturation          | 50 μΜ         | 65% inhibition                                     |

Table 3: In Vivo Efficacy of BioE-1115 in a Rat Model of Diet-Induced Dyslipidemia



| Parameter             | Treatment Group (mg/kg) | % Reduction vs. Vehicle |
|-----------------------|-------------------------|-------------------------|
| Liver Triglyceride    | 30                      | 48%                     |
| 100                   | 63%                     |                         |
| Serum Triacylglycerol | 30                      | 26%                     |
| 100                   | 55%                     |                         |
| Serum Glucose         | 30                      | 23%                     |
| 100                   | 28%                     |                         |
| Serum Insulin         | 30                      | 14%                     |
| 100                   | 31%                     |                         |

# **Experimental Protocols**

Detailed methodologies for key experiments utilizing **BioE-1115** are provided below.





Click to download full resolution via product page

Figure 2: General Experimental Workflow for BioE-1115.

## **In Vitro PASK Kinase Activity Assay**

Objective: To determine the IC50 of **BioE-1115** against PASK.

Materials:

Recombinant human PASK enzyme



- Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
- ATP (at Km concentration for PASK)
- PASK substrate (e.g., a specific peptide or protein substrate)
- **BioE-1115** stock solution (in DMSO)
- ADP-Glo™ Kinase Assay kit (Promega) or similar
- 384-well white plates
- Plate reader with luminescence detection

#### Protocol:

- Prepare a serial dilution of BioE-1115 in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
- In a 384-well plate, add 2.5 μL of the diluted **BioE-1115** or DMSO control.
- Add 2.5 μL of a solution containing the PASK enzyme and substrate in kinase buffer.
- Initiate the kinase reaction by adding 5  $\mu$ L of ATP solution. The final reaction volume is 10  $\mu$ L.
- Incubate the plate at 30°C for 1 hour.
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the percent inhibition for each BioE-1115 concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).



## **Western Blotting for SREBP-1c Maturation**

Objective: To assess the effect of **BioE-1115** on the proteolytic processing of SREBP-1c in cultured cells.

#### Materials:

- · HepG2 cells
- Complete growth medium (e.g., DMEM with 10% FBS)
- · Serum-free medium
- BioE-1115
- Insulin
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies: anti-SREBP-1, anti-β-actin (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

#### Protocol:

Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.



- Serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of BioE-1115 (or DMSO control) for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 6 hours to induce SREBP-1c maturation.
- Wash the cells with ice-cold PBS and lyse them in cell lysis buffer.
- Determine the protein concentration of the lysates using the BCA assay.
- Denature equal amounts of protein by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-SREBP-1 antibody overnight at 4°C. This antibody should recognize both the precursor (~125 kDa) and mature (~68 kDa) forms of SREBP-1.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Re-probe the membrane with an anti-β-actin antibody as a loading control.
- Quantify the band intensities to determine the ratio of mature to precursor SREBP-1c.

## **SRE-Luciferase Reporter Assay**

Objective: To measure the effect of **BioE-1115** on SREBP-mediated gene transcription.

#### Materials:

HepG2 cells



- SRE-Luciferase reporter plasmid (containing Sterol Regulatory Elements driving firefly luciferase expression)
- A control plasmid expressing Renilla luciferase (for normalization)
- Transfection reagent
- BioE-1115
- Insulin
- Dual-Luciferase® Reporter Assay System (Promega)
- Luminometer

#### Protocol:

- Co-transfect HepG2 cells with the SRE-Luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
- After 24 hours, serum-starve the cells overnight.
- Pre-treat the cells with various concentrations of BioE-1115 (or DMSO control) for 1-2 hours.
- Stimulate the cells with 100 nM insulin for 6 hours.
- Lyse the cells and measure both firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
- Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
- Calculate the fold change in SRE-driven luciferase activity relative to the unstimulated,
  DMSO-treated control.

## In Vivo Study in a High-Fructose Diet Rat Model

Objective: To evaluate the in vivo efficacy of **BioE-1115** in a diet-induced model of dyslipidemia and insulin resistance.



#### Materials:

- Male Sprague-Dawley rats
- Normal chow diet
- High-fructose diet (HFrD)
- BioE-1115
- Vehicle for oral gavage (e.g., 0.5% methylcellulose)
- Equipment for blood collection and tissue harvesting

#### Protocol:

- · Acclimate the rats for one week on a normal chow diet.
- Divide the rats into a control group (normal chow) and an experimental group (HFrD). Feed the respective diets for 2-3 weeks to induce metabolic dysregulation in the HFrD group.
- Divide the HFrD group into a vehicle control group and several **BioE-1115** treatment groups (e.g., 10, 30, 100 mg/kg).
- Administer **BioE-1115** or vehicle daily via oral gavage for a specified period (e.g., 7 days).
- At the end of the treatment period, fast the animals overnight.
- Collect blood samples for analysis of serum glucose, insulin, and triglycerides.
- Euthanize the animals and harvest tissues (e.g., liver, adipose tissue) for further analysis (e.g., triglyceride content, gene expression).
- Analyze the collected data to determine the effect of BioE-1115 on the measured metabolic parameters.

## Conclusion



**BioE-1115** is a valuable research tool for elucidating the role of PASK in cellular and organismal metabolism. Its high potency and selectivity make it suitable for a range of in vitro and in vivo applications. The protocols provided here offer a starting point for researchers interested in utilizing **BioE-1115** to investigate PASK-mediated signaling pathways and their implications in metabolic diseases. As with any inhibitor, it is crucial to include appropriate controls and to consider potential off-target effects, especially at higher concentrations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PAS Kinase Drives Lipogenesis Through SREBP-1 Maturation PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. cenmed.com [cenmed.com]
- To cite this document: BenchChem. [BioE-1115: A Potent Tool for Kinase Research in Metabolic Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2789422#bioe-1115-as-a-tool-for-kinase-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com